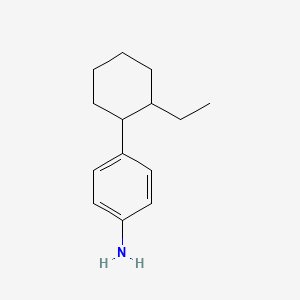
4-(2-Ethylcyclohexyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a 2-ethylcyclohexyl group. This compound is primarily used in research and development, particularly in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylcyclohexyl)aniline typically involves the alkylation of aniline with 2-ethylcyclohexyl halides under basic conditions. The reaction can be catalyzed by palladium or copper catalysts to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve the reduction of nitroarenes followed by alkylation. This method is preferred due to its scalability and cost-effectiveness .
化学反応の分析
Types of Reactions: 4-(2-Ethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclohexylamines.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) for halogenation and sulfuric acid (H2SO4) for nitration are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4-(2-Ethylcyclohexyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Ethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to influence various cellular processes .
類似化合物との比較
Aniline: The parent compound, simpler in structure and widely used in the chemical industry.
Cyclohexylamine: Similar in structure but lacks the aromatic ring, making it less reactive in certain reactions.
2-Ethylaniline: Similar in structure but lacks the cyclohexyl group, affecting its physical and chemical properties.
Uniqueness: 4-(2-Ethylcyclohexyl)aniline is unique due to the presence of both the cyclohexyl and ethyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
4-(2-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-5-3-4-6-14(11)12-7-9-13(15)10-8-12/h7-11,14H,2-6,15H2,1H3 |
InChIキー |
HGLBWSPNBZHYDV-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCC1C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13253352.png)
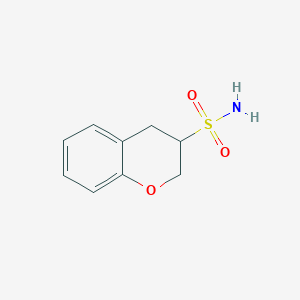
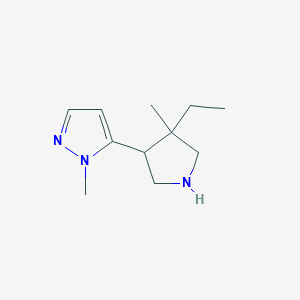
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13253379.png)
amine](/img/structure/B13253384.png)
![1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13253390.png)
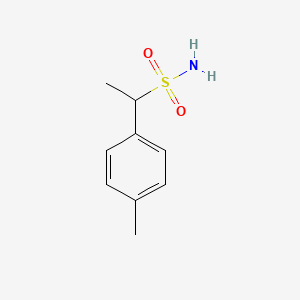
![Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B13253402.png)

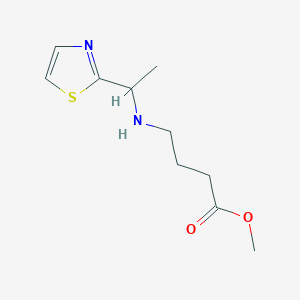
![N-[2-(Methylsulfanyl)phenyl]thian-3-amine](/img/structure/B13253436.png)
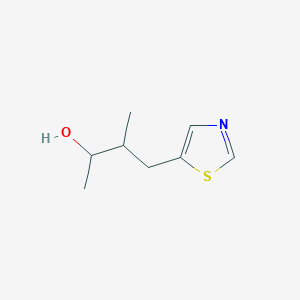
![2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile](/img/structure/B13253460.png)
![4-[Amino(cyclopropyl)methyl]-3-methylphenol](/img/structure/B13253462.png)
